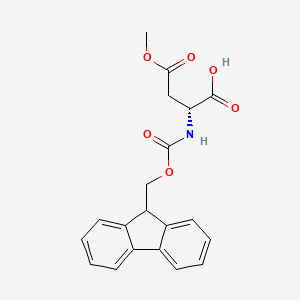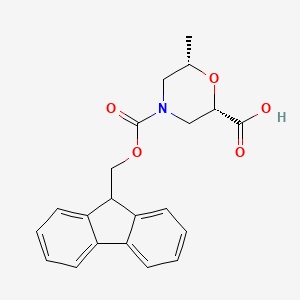![molecular formula C13H18BrN3O2S B8061859 [N-[(2,3-dimethoxyphenyl)methylideneamino]-C-prop-2-enylsulfanylcarbonimidoyl]azanium;bromide](/img/structure/B8061859.png)
[N-[(2,3-dimethoxyphenyl)methylideneamino]-C-prop-2-enylsulfanylcarbonimidoyl]azanium;bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[N-[(2,3-dimethoxyphenyl)methylideneamino]-C-prop-2-enylsulfanylcarbonimidoyl]azanium;bromide is a chemical compound with a unique structure and properties that make it valuable in various scientific and industrial applications. This compound is known for its stability and reactivity, which allows it to participate in a wide range of chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [N-[(2,3-dimethoxyphenyl)methylideneamino]-C-prop-2-enylsulfanylcarbonimidoyl]azanium;bromide involves several steps, each requiring specific reagents and conditions. The synthetic route typically begins with the preparation of the core structure, followed by the introduction of functional groups. Common reagents used in the synthesis include organic solvents, catalysts, and protective agents to ensure the desired reaction pathway is followed.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using optimized reaction conditions to maximize yield and purity. This often involves the use of large reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
[N-[(2,3-dimethoxyphenyl)methylideneamino]-C-prop-2-enylsulfanylcarbonimidoyl]azanium;bromide undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: In this reaction, one functional group in the compound is replaced by another, typically using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
The reactions involving this compound often require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while substitution reactions might need specific solvents and temperatures to achieve the desired product.
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For instance, oxidation reactions may yield oxygenated derivatives, while substitution reactions can produce a variety of substituted compounds with different functional groups.
Aplicaciones Científicas De Investigación
[N-[(2,3-dimethoxyphenyl)methylideneamino]-C-prop-2-enylsulfanylcarbonimidoyl]azanium;bromide has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic uses, including its role in drug development.
Industry: this compound is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of [N-[(2,3-dimethoxyphenyl)methylideneamino]-C-prop-2-enylsulfanylcarbonimidoyl]azanium;bromide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
[N-[(2,3-dimethoxyphenyl)methylideneamino]-C-prop-2-enylsulfanylcarbonimidoyl]azanium;bromide can be compared with other compounds that have similar structures or properties. Some of these similar compounds include:
CID 2244 (aspirin): Known for its anti-inflammatory properties.
CID 5161 (salicylsalicylic acid): Used in the treatment of various conditions.
CID 3715 (indomethacin): A nonsteroidal anti-inflammatory drug.
Uniqueness
What sets this compound apart from these similar compounds is its unique reactivity and stability, which allow it to participate in a broader range of chemical reactions and applications. Its specific molecular structure also provides distinct interactions with biological targets, making it valuable in both research and industrial contexts.
Propiedades
IUPAC Name |
[N-[(2,3-dimethoxyphenyl)methylideneamino]-C-prop-2-enylsulfanylcarbonimidoyl]azanium;bromide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O2S.BrH/c1-4-8-19-13(14)16-15-9-10-6-5-7-11(17-2)12(10)18-3;/h4-7,9H,1,8H2,2-3H3,(H2,14,16);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOAIYCBFRUAXEY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C=NN=C([NH3+])SCC=C.[Br-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1OC)C=NN=C([NH3+])SCC=C.[Br-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BrN3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![methyl 5-methyl-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B8061776.png)




![2-({[(9H-FLUOREN-9-YL)METHOXY]CARBONYL}AMINO)-3-SULFANYLPROPANOIC ACID](/img/structure/B8061818.png)


![[1-Hydroxy-1-(5,6,7,8-tetrahydronaphthalen-1-yl)propan-2-yl]-propan-2-ylazanium;chloride](/img/structure/B8061834.png)

![[5-(4-chlorophenyl)-6H-1,3,4-thiadiazin-2-yl]azanium;bromide](/img/structure/B8061843.png)
![1-[(4-chlorophenyl)sulfonyl]-2-methyl-4,5-dihydro-1H-imidazol-3-ium iodide](/img/structure/B8061850.png)
![[(Z)-N-[(E)-(2-methoxyphenyl)methylideneamino]-C-methylsulfanylcarbonimidoyl]-prop-2-enylazanium;iodide](/img/structure/B8061870.png)
![4-[[(3R,4S)-4-(9H-fluoren-9-ylmethoxycarbonylamino)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]methoxy]benzoic acid](/img/structure/B8061895.png)
